6-(Aminomethyl)morpholin-3-one is a chemical compound that belongs to the morpholinone family, characterized by a morpholine ring substituted with an aminomethyl group. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a precursor for various bioactive molecules.
The compound can be synthesized from morpholin-3-one through various chemical reactions that introduce the aminomethyl group. It is available commercially and can also be synthesized in laboratory settings using established organic chemistry techniques.
6-(Aminomethyl)morpholin-3-one is classified under the category of morpholinones, which are cyclic compounds featuring a morpholine ring. It is recognized for its role in drug development and as an intermediate in the synthesis of other pharmaceutical agents.
The synthesis of 6-(Aminomethyl)morpholin-3-one can be achieved through several methods:
The reaction conditions often include controlled temperatures and pressures, with solvents such as methanol or ethanol being commonly used to dissolve reactants and facilitate reactions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
The molecular structure of 6-(Aminomethyl)morpholin-3-one consists of a morpholine ring (a six-membered ring containing one nitrogen atom) with an aminomethyl group (-CH2NH2) attached at the 6-position. The chemical formula for this compound is .
6-(Aminomethyl)morpholin-3-one participates in various chemical reactions due to its functional groups:
The reactivity of 6-(Aminomethyl)morpholin-3-one is influenced by factors such as pH, temperature, and solvent choice. These parameters must be optimized for each specific reaction to achieve desired yields and selectivity.
In biological contexts, compounds like 6-(Aminomethyl)morpholin-3-one may interact with various biological targets due to their structural features. For example, they could potentially inhibit specific enzymes or receptors involved in disease pathways.
Physical properties can vary based on synthesis methods and purity levels; therefore, characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High Performance Liquid Chromatography) are often employed to confirm identity and purity.
6-(Aminomethyl)morpholin-3-one serves multiple roles in scientific research:
Multi-parameter optimization (MPO) integrates simultaneous assessment of multiple drug-like properties early in the development of morpholin-3-one derivatives. This approach is exemplified in the design of reversible monoacylglycerol lipase (MAGL) inhibitors for positron emission tomography (PET) neuroimaging. Researchers systematically modified the 6-(aminomethyl)morpholin-3-one scaffold to balance inhibitory potency, metabolic stability, and pharmacokinetics. Eleven novel MAGL inhibitors were synthesized, with modifications primarily at the aminomethyl group and the morpholinone carbonyl vicinity. Key parameters assessed included [2]:
Compound 7 (RO7284390) emerged as the lead candidate, exhibiting a 98% inhibition of MAGL at 10 nM, improved metabolic stability (T₁/₂ > 60 minutes), and suitable binding kinetics (kₒₙ = 1.5 × 10⁴ M⁻¹s⁻¹; kₒff = 5.2 × 10⁻⁴ s⁻¹). Crucially, its low P-gp efflux ratio (< 2.0 in human cell assays) predicted unhindered brain uptake, validated via PET studies in mice showing rapid brain penetration and specific MAGL binding. This MPO strategy streamlined the transformation of a lead scaffold into a viable tracer ([11C]RO7284390) for clinical neuroimaging [2].
Table 1: Multi-Parameter Optimization of a 6-(Aminomethyl)morpholin-3-one-Derived MAGL Inhibitor
Parameter | Lead Structure | Optimized Derivative (Compound 7) |
---|---|---|
MAGL IC₅₀ (nM) | 15.2 | 9.8 |
Microsomal T₁/₂ (min) | 22 | >60 |
kₒₙ (M⁻¹s⁻¹) | 9.8 × 10³ | 1.5 × 10⁴ |
kₒff (s⁻¹) | 8.7 × 10⁻⁴ | 5.2 × 10⁻⁴ |
P-gp Efflux Ratio (Human) | 8.5 | 1.8 |
Chiral 6-(aminomethyl)morpholin-3-one derivatives require enantioselective synthetic routes due to the profound impact of stereochemistry on biological activity. Two catalytic methods dominate:
Asymmetric Ugi Three-Component Reactions (Ugi-3CR) employ chiral cyclic imines derived from 5,6-dihydro-1,4-oxazin-2-ones. When reacted with isocyanides and carboxylic acids, these imines yield morpholin-2-one-3-carboxamides with high diastereoselectivity. Predominantly trans-isomers form due to the inherent stereodirecting influence of the chiral imine. Lewis acids (e.g., ZnCl₂) or proton acids can enhance diastereoselectivity further, albeit often at the cost of reduced yield (typically 45–78%). This method provides efficient access to enantiomerically enriched morpholinones bearing diverse carboxamide substituents at the 3-position, which are precursors to 6-aminomethyl derivatives [3].
Organocatalytic Domino Sequences offer a one-pot route to C3-substituted morpholin-2-ones. A quinine-derived urea catalyst (eQNU) sequentially promotes:
This cascade delivers morpholin-2-ones (e.g., (R)-4c) in 71–90% yield and 63–99% enantiomeric excess (ee). The DROC step proceeds via nucleophilic epoxide opening by the amino group, followed by lactamization. The method’s versatility is demonstrated in the synthesis of (R)-4c—a key intermediate for the antiemetic drug Aprepitant—achieving 71% yield and 89% ee [7].
Table 2: Catalytic Asymmetric Syntheses of Morpholin-3-one Analogues
Method | Catalyst | Yield Range | ee Range | Key Features |
---|---|---|---|---|
Ugi-3CR | Chiral cyclic imine | 45–78% | N/A (dr > 3:1) | Diastereoselective; modular carboxamide installation |
eQNU Knoevenagel/Epoxidation/DROC | Quinine-derived urea | 63–90% | 63–99% | One-pot; direct access to C3-aryl/alkyl morpholinones |
Solid-phase synthesis enables rapid generation of diverse 6-(aminomethyl)morpholin-3-one libraries for high-throughput screening. Key innovations include:
Photo-Cleavable Polymeric Supports based on nanoporous poly(2-hydroxyethyl methacrylate-co-ethylene dimethacrylate) patterned into hydrophilic spots. The 6-(aminomethyl)morpholin-3-one scaffold is assembled on resin via reductive amination or acylation, followed by diversification at the aminomethyl group using sulfonyl chlorides, carboxylic acids, or alkyl halides. UV-triggered release cleaves products quantitatively via photo-labile linkers (e.g., o-nitrobenzyl derivatives), enabling controlled spatiotemporal delivery into assay systems without compromising cell viability. This platform synthesizes and tests >1,000 derivatives/week [4].
Resin-Bound Lactamization constructs the morpholinone core directly on solid phase. Wang resin-bound amines undergo:
Saponification and cleavage yield 4-substituted morpholin-3-ones with purities >85% (HPLC). This method facilitated a 12,000-member library of pyrrolidin-2-one/morpholin-3-one hybrids, demonstrating applicability to medium-sized lactams [9].
Table 3: Solid-Phase Strategies for Morpholin-3-one Library Synthesis
Support | Linker Chemistry | Diversification Point | Library Size | Release Method |
---|---|---|---|---|
Poly(HEMA-co-EDMA) nanoporous spots | o-Nitrobenzyl | C6-Aminomethyl group | >1,000 compounds | UV irradiation (365 nm) |
Wang resin | Acid-labile ester | C4/C6 positions | 12,000 compounds | TFA cleavage |
Sustainable synthesis of 6-(aminomethyl)morpholin-3-one derivatives emphasizes atom economy, solvent reduction, and catalytic methods:
Solvent-Free Ugi Reactions utilize neat conditions for morpholinone synthesis. Chiral cyclic imines, isocyanides, and carboxylic acids react without solvents at 50–60°C, achieving 70–85% yields while eliminating volatile organic compounds (VOCs). This approach aligns with green chemistry principles by reducing waste generation (E-factor < 3) [3].
Water-Assisted Domino Cyclizations leverage aqueous micellar catalysis. In the eQNU-catalyzed DROC step, water/toluene biphasic systems replace anhydrous toluene, maintaining yields (60–75%) and enantioselectivity (85–92% ee) while enabling catalyst recycling. Additionally, direct [11C]CO₂ fixation for PET tracer synthesis (e.g., [11C]RO7284390) minimizes radioactive waste by using stoichiometric [11C]CO₂ in carboxylation reactions, bypassing multi-step radiolabeling [2] [7].
Atom-Economical Ring-Closures exploit intramolecular lactamization of amino-alcohol precursors using catalytic Brensted acids (e.g., p-TSA) under azeotropic distillation. This method achieves near-quantitative cyclization yields while avoiding stoichiometric activating agents, reducing byproducts [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7